methyl (2E)-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoate
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Overview
Description
EINECS 233-770-3, also known by its chemical name (6R-trans)-1-[(2-carboxy-8-oxo-7-[(2-thienylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]pyridinium thiocyanate, is a compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 .
Preparation Methods
The preparation of EINECS 233-770-3 involves complex synthetic routes. The synthesis typically starts with the preparation of the core bicyclic structure, followed by the introduction of functional groups such as the carboxylic acid, oxo, and thienylacetyl groups. The final step involves the formation of the pyridinium thiocyanate salt. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
EINECS 233-770-3 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
EINECS 233-770-3 has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It is used in studies involving enzyme inhibition and protein binding.
Mechanism of Action
The mechanism of action of EINECS 233-770-3 involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to specific proteins, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
EINECS 233-770-3 can be compared with other similar compounds such as:
- (6R-trans)-1-[(2-carboxy-8-oxo-7-[(2-thienylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]pyridinium chloride
- (6R-trans)-1-[(2-carboxy-8-oxo-7-[(2-thienylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]pyridinium bromide These compounds share a similar core structure but differ in their counterions, which can affect their solubility, stability, and reactivity. The uniqueness of EINECS 233-770-3 lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C13H13NO4 |
---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
methyl (E)-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C13H13NO4/c1-16-11-5-4-9(7-12(11)17-2)6-10(8-14)13(15)18-3/h4-7H,1-3H3/b10-6+ |
InChI Key |
KTRGSRCVNPNFMP-UXBLZVDNSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)OC)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C(=O)OC)OC |
Origin of Product |
United States |
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